molecular formula C11H12ClN3 B1482405 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2092709-99-2

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482405
CAS No.: 2092709-99-2
M. Wt: 221.68 g/mol
InChI Key: JOOKPISPQLNZNX-UHFFFAOYSA-N
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Description

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. Its molecular formula is C11H12ClN3C_{11}H_{12}ClN_3 with a molecular weight of approximately 221.68 g/mol. The chloromethyl group enhances its reactivity, making it a candidate for various biological applications, including anti-inflammatory and antimicrobial activities.

Chemical Structure and Properties

The compound features a unique structure that integrates a five-membered pyrazole ring with a six-membered pyridine ring. The presence of the chloromethyl group allows for potential nucleophilic substitution reactions, enhancing its chemical versatility.

PropertyValue
Molecular FormulaC11H12ClN3C_{11}H_{12}ClN_3
Molecular Weight221.68 g/mol
IUPAC NameThis compound
CAS Number2091620-96-9

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

1. Anti-inflammatory Properties

  • Studies have shown that derivatives of pyrazole compounds can inhibit the production of proinflammatory cytokines and nitric oxide in activated microglia, suggesting potential use in neuroinflammatory conditions such as Parkinson's disease . For instance, compounds that share structural similarities with this compound have demonstrated significant attenuation of inflammatory responses mediated by NF-kB signaling pathways.

2. Antimicrobial Activity

3. Neuroprotective Effects

  • The compound has been implicated in neuroprotection against microglial activation, which is crucial in neurodegenerative diseases. Experimental models have demonstrated that similar pyrazolo compounds can protect dopaminergic neurons from degeneration by modulating inflammatory pathways .

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

Case Study 1: Neuroprotective Mechanisms

  • A study focused on a related pyrazole compound showed significant protective effects against LPS-induced neuroinflammation in vitro. The compound inhibited the release of proinflammatory cytokines and reduced iNOS and COX-2 expression levels in activated microglia, highlighting its potential as a therapeutic agent for neuroinflammation .

Case Study 2: Synthesis and Evaluation

  • Another research effort synthesized various pyrazolo[3,4-b]pyridines to evaluate their binding affinities at muscarinic receptors, demonstrating that structural modifications could enhance their pharmacological profiles . This suggests that similar modifications could be explored for this compound to optimize its biological activity.

Q & A

Q. Basic: What are the optimal synthetic routes for 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of pyridine and pyrazole precursors. For example:

  • Step 1: Introduce the chloromethyl group to the pyrazole ring via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under anhydrous conditions .
  • Step 2: Ethylation of the pyrazole nitrogen using ethyl halides in the presence of a base (e.g., K₂CO₃) to form the 1-ethyl-1H-pyrazole intermediate .
  • Step 3: Coupling the pyridine and pyrazole moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, ensuring rigorous control of temperature (60–80°C) and catalyst (e.g., Pd(PPh₃)₄) .
    Optimization Tips:
  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of chloromethylating agent) to improve yield .

Q. Basic: What characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:
A combination of techniques is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the chloromethyl (–CH₂Cl) group (δ ~4.5 ppm for –CH₂Cl in ¹H NMR) and pyridine/pyrazole ring protons .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • Melting Point Analysis: Compare observed melting points with literature values for structurally analogous compounds (e.g., 49–50°C for 4-(chloromethyl)-2-phenyl-1,3-thiazole) to assess purity .
  • Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. Advanced: How can X-ray crystallography be utilized to resolve the molecular geometry of this compound, and what challenges might arise during data interpretation?

Methodological Answer:

  • Crystal Growth: Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C to obtain single crystals .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections. Solve the structure via direct methods (e.g., SHELXT) and refine with SHELXL .
    Challenges:
  • Disorder in the Chloromethyl Group: The –CH₂Cl moiety may exhibit rotational disorder, requiring constrained refinement or splitting into multiple positions .
  • Weak Diffraction: Low crystal quality can lead to incomplete datasets; optimize crystallization conditions with additives (e.g., n-dodecane) .

Q. Advanced: What strategies can be employed to analyze and reconcile discrepancies in reported physicochemical properties (e.g., melting points, solubility) of similar chloromethyl-substituted heterocycles?

Methodological Answer:

  • Comparative DSC Analysis: Use differential scanning calorimetry (DSC) to distinguish polymorphic forms or impurities affecting melting points .
  • Solubility Profiling: Test solubility in a standardized solvent panel (e.g., DMSO, ethanol, water) under controlled pH and temperature. For example, chloromethyl-pyridines often show higher solubility in polar aprotic solvents .
  • Literature Cross-Validation: Compare data across peer-reviewed sources (e.g., melting points of 67–69°C for 2-[4-(chloromethyl)phenyl]-1,3-thiazole vs. 49–50°C for 4-(chloromethyl)-2-phenyl-1,3-thiazole) to identify systematic errors .

Q. Advanced: How can computational chemistry methods (e.g., DFT) be integrated with experimental data to predict reactivity or optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Reactivity Prediction: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic/electrophilic sites on the pyridine and pyrazole rings .
  • Transition State Analysis: Simulate reaction pathways for chloromethyl group substitution to predict regioselectivity in derivatives (e.g., SN2 vs. radical mechanisms) .
  • Validation: Cross-check computed spectroscopic data (e.g., IR vibrational modes) with experimental results to refine computational models .

Properties

IUPAC Name

2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOKPISPQLNZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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